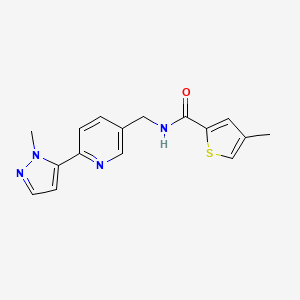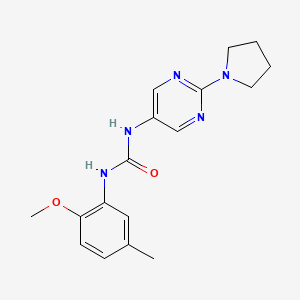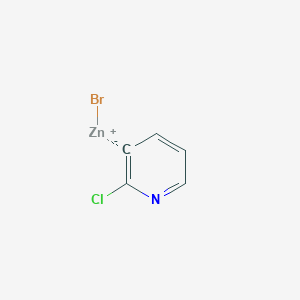
Bromure de 2-chloro-3-pyridylzinc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-pyridylzinc bromide is an organozinc compound with the molecular formula C5H3BrClNZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions. This compound is a valuable reagent in the formation of carbon-carbon bonds, making it a crucial intermediate in the synthesis of various complex molecules.
Applications De Recherche Scientifique
2-Chloro-3-pyridylzinc bromide has a wide range of applications in scientific research:
Biology: The compound is utilized in the modification of biomolecules, aiding in the development of new drugs and therapeutic agents.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, contributing to the development of new medications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Chloro-3-pyridylzinc bromide can be synthesized through the direct insertion of active zinc into 2-chloro-3-bromopyridine. This process typically involves the use of highly active zinc, which is prepared by reducing zinc salts in ethereal or hydrocarbon solvents using alkali metals as reducing agents . The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods: In industrial settings, the production of 2-chloro-3-pyridylzinc bromide follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reagent concentrations to optimize the production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-3-pyridylzinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the organozinc compound with various electrophiles, including aryl halides and vinyl halides, in the presence of a palladium catalyst . The reaction conditions are typically mild, and the process is tolerant of various functional groups.
Common Reagents and Conditions:
Reagents: Palladium catalysts, aryl halides, vinyl halides.
Conditions: Mild temperatures, inert atmosphere, and the presence of a base such as potassium carbonate or sodium hydroxide.
Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Mécanisme D'action
The mechanism of action of 2-chloro-3-pyridylzinc bromide in cross-coupling reactions involves the transmetalation step, where the organozinc compound transfers its organic group to the palladium catalyst. This is followed by the reductive elimination step, which forms the carbon-carbon bond and regenerates the palladium catalyst for further cycles . The molecular targets in these reactions are typically electrophilic organic groups, which undergo nucleophilic attack by the organozinc reagent.
Comparaison Avec Des Composés Similaires
- 2-Pyridylzinc bromide
- 3-Pyridylzinc bromide
- 2-Chloro-4-pyridylzinc bromide
Comparison: 2-Chloro-3-pyridylzinc bromide is unique due to the presence of both a chloro and a pyridyl group, which enhances its reactivity and selectivity in cross-coupling reactions. Compared to other pyridylzinc bromides, the chloro substituent provides additional sites for functionalization, making it a versatile reagent in organic synthesis .
Propriétés
IUPAC Name |
bromozinc(1+);2-chloro-3H-pyridin-3-ide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN.BrH.Zn/c6-5-3-1-2-4-7-5;;/h1-2,4H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYVTITXTNPMOP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[C-]=C(N=C1)Cl.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxyacetamide](/img/structure/B2438406.png)
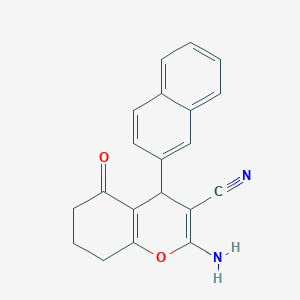
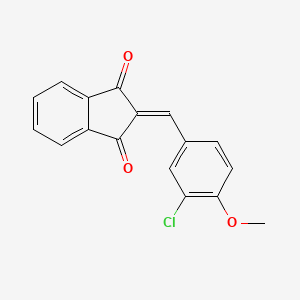
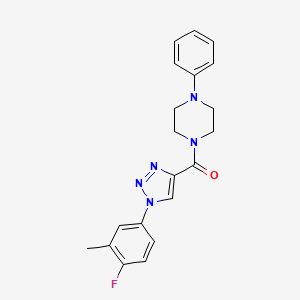
![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethyl-1,4-dihydroquinolin-4-one](/img/structure/B2438410.png)
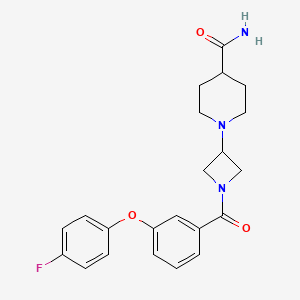
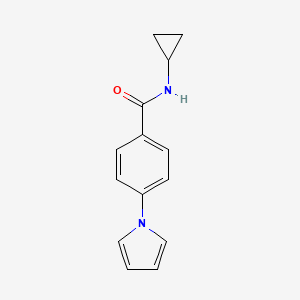
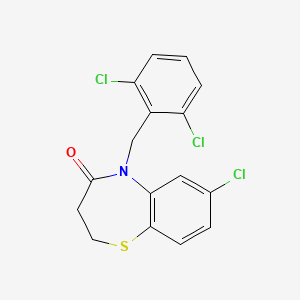
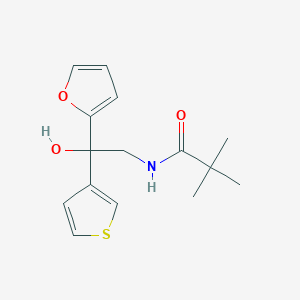
![2-({2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbonyl)cyclopropanecarboxylic acid](/img/structure/B2438420.png)

![7-(4-Chlorophenyl)-2-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2438425.png)
